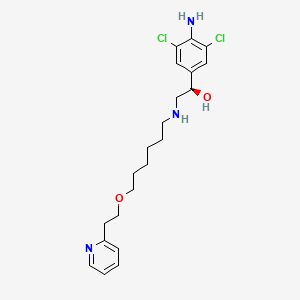
Picumeterol
概述
描述
- 它属于小分子药物类别,也以其美国通用名 富马酸匹可特罗 而闻名。
- 该化合物主要靶向 β2-肾上腺素受体,该受体在调节支气管平滑肌张力和气道扩张中起着至关重要的作用。
- 匹可特罗因其在呼吸系统疾病(尤其是哮喘)中的治疗潜力而被研究。
匹可特罗: (化学式:C25H33Cl2N3O6)是一种强效且高度选择性的 β2-肾上腺素受体激动剂。
准备方法
合成路线: 匹可特罗的合成路线涉及化学转化以获得所需的结构。不幸的是,文献中并没有广泛记录具体的合成方法。
工业生产: 关于工业规模生产方法的信息有限。像葛兰素史克(GSK Plc)这样的制药公司参与了其开发。
化学反应分析
反应性: 匹可特罗可能会发生各种反应,包括氧化、还原和取代。
常用试剂和条件: 关于特定试剂和条件的详细信息不容易获得。
主要产物: 在这些反应过程中形成的主要产物将取决于具体的反应类型和条件。
科学研究应用
在医学领域: 匹可特罗因其支气管扩张作用而被研究,使其与治疗哮喘和其他呼吸系统疾病相关。
在工业领域:
作用机制
β2-肾上腺素受体激活: 匹可特罗在 β2-肾上腺素受体处充当完全激动剂。结合后,它会刺激 cAMP 的产生,从而导致支气管平滑肌松弛。
分子靶点和通路: 主要分子靶点是 β2-肾上腺素受体,它会激活参与支气管扩张的下游信号通路。
相似化合物的比较
独特性: 匹可特罗的独特性在于其对 β2-肾上腺素受体的选择性和与沙丁胺醇相比更长的作用持续时间。
属性
CAS 编号 |
130641-36-0 |
|---|---|
分子式 |
C21H29Cl2N3O2 |
分子量 |
426.4 g/mol |
IUPAC 名称 |
(1R)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol |
InChI |
InChI=1S/C21H29Cl2N3O2/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2/t20-/m0/s1 |
InChI 键 |
NUBLQEKABJXICM-FQEVSTJZSA-N |
SMILES |
C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O |
手性 SMILES |
C1=CC=NC(=C1)CCOCCCCCCNC[C@@H](C2=CC(=C(C(=C2)Cl)N)Cl)O |
规范 SMILES |
C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O |
外观 |
Solid powder |
Key on ui other cas no. |
130641-36-0 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GR 114297A GR 114744A GR 63411 GR-114297A GR-114744A GR-63411 picumeterol picumeterol fumarate |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














